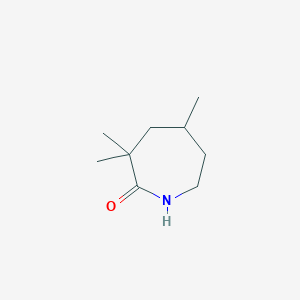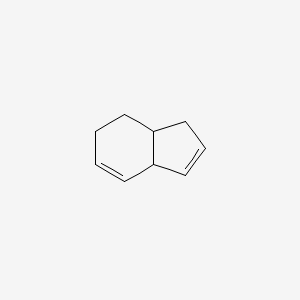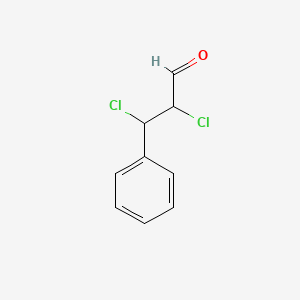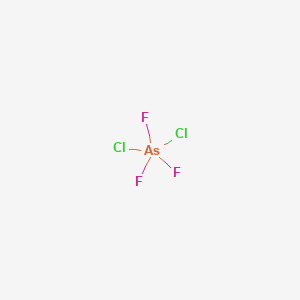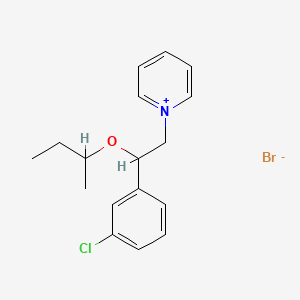
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17H21ClNO.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyridinium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission . The compound’s effects on other molecular pathways are still under investigation.
Comparación Con Compuestos Similares
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:
- 1-methylpyridinium bromide
- 1-ethylpyridinium bromide
- 1-butylpyridinium bromide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and applications.
Propiedades
Número CAS |
21270-21-3 |
|---|---|
Fórmula molecular |
C17H21BrClNO |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
1-[2-butan-2-yloxy-2-(3-chlorophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-10-5-4-6-11-19)15-8-7-9-16(18)12-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JAVQXUPBJVGIQF-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


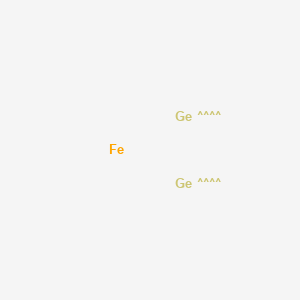
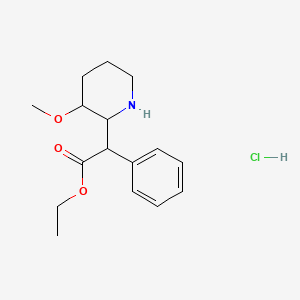

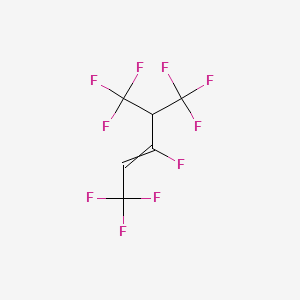
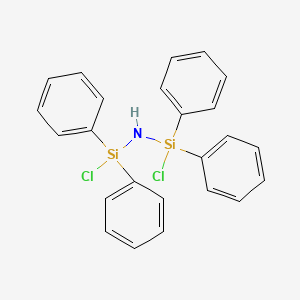
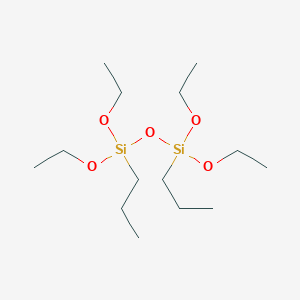
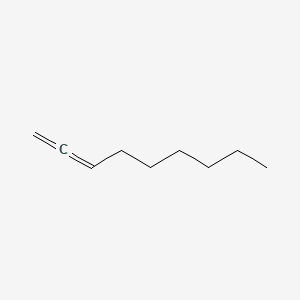
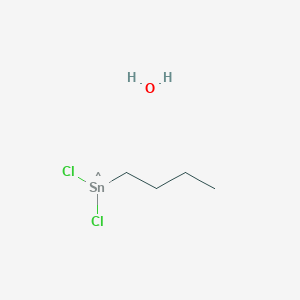
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
